2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Description
This compound belongs to the benzimidazole-acetohydrazide class, characterized by a 1-ethyl-substituted benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety. The hydrazide group is further functionalized with a (2,4,5-trimethoxyphenyl)methylidene substituent in the (E)-configuration. Such derivatives are synthesized via condensation of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide with aromatic aldehydes under reflux conditions . Benzimidazole derivatives are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The trimethoxyphenyl group in this compound enhances lipophilicity and may improve bioavailability compared to simpler aryl substituents .
Properties
Molecular Formula |
C21H24N4O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H24N4O4S/c1-5-25-16-9-7-6-8-15(16)23-21(25)30-13-20(26)24-22-12-14-10-18(28-3)19(29-4)11-17(14)27-2/h6-12H,5,13H2,1-4H3,(H,24,26)/b22-12+ |
InChI Key |
GOVCRQMPNFYXOX-WSDLNYQXSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method involves the reaction of 1-ethyl-1H-benzimidazole-2-thiol with 2,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and their implications:
Key Observations :
- Ethyl vs. Benzyl/Methyl Groups : The 1-ethyl group in the target compound balances steric bulk and lipophilicity, whereas bulkier benzyl groups (e.g., ) may hinder binding to hydrophobic pockets in enzymes.
- Methoxy vs. Hydroxy/Thienyl Groups : The 2,4,5-trimethoxyphenyl group in the target compound enhances lipid solubility and electron-donating effects, favoring interactions with aromatic residues in enzyme active sites . Hydroxyl groups (e.g., ) increase polarity but are prone to metabolic glucuronidation.
Anti-inflammatory Activity
- Target Compound : Predicted to exhibit potent anti-inflammatory activity due to methoxy groups stabilizing interactions with COX-2, as seen in structurally related indole derivatives (e.g., IC₅₀ ~5 µM for COX-2 inhibition in ).
- N′-(Phenylmethylidene) Analogues : Compounds with unsubstituted phenyl groups showed moderate activity (30–40% edema inhibition at 50 mg/kg), while methoxy-substituted derivatives (e.g., ) achieved 50–60% inhibition, aligning with the target compound’s design rationale.
Antioxidant and Gastroprotective Effects
Computational and Docking Insights
- Molecular Docking : The trimethoxyphenyl group in the target compound is predicted to form van der Waals contacts with COX-2’s hydrophobic pocket, similar to docking results for indole derivatives in .
- SAR Trends : Methoxy groups at the 2,4,5-positions optimize steric and electronic complementarity, whereas 3-hydroxy or 4-nitro substituents (e.g., ) introduce unfavorable dipole moments.
Biological Activity
The compound 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (CAS Number: 5963-48-4) is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, anticancer, and other relevant biological activities.
Chemical Structure and Properties
- Molecular Formula: C21H22N4O2S
- Molecular Weight: 394.49 g/mol
- Density: 1.24 g/cm³
- Refractive Index: 1.637
The compound features a benzimidazole moiety linked to a trimethoxyphenyl group through an acetohydrazide linkage, which may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative | S. aureus (MRSA) | < 1 µg/mL |
| Benzimidazole Derivative | E. coli | 3.9–7.8 µg/mL |
The mechanism of action often involves the inhibition of essential bacterial enzymes or interference with cell division processes, making these compounds promising candidates for further development as antimicrobial agents .
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. Research indicates that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.
A study on related benzimidazole compounds reported significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 7.5 |
| A549 (Lung Cancer) | 6.0 |
These findings suggest that the structural features of benzimidazoles can be optimized to enhance their anticancer efficacy .
Other Biological Activities
In addition to antimicrobial and anticancer activities, benzimidazole derivatives have exhibited anti-inflammatory and antioxidant properties. These effects are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the potential of benzimidazole derivatives in clinical applications:
- Case Study on Antimicrobial Efficacy : A recent clinical trial evaluated the effectiveness of a benzimidazole derivative in treating skin infections caused by resistant strains of bacteria. The results showed a significant reduction in infection rates compared to standard treatments.
- Anticancer Trials : Preclinical studies involving animal models demonstrated that a similar compound significantly reduced tumor size in xenograft models of breast cancer, supporting its potential for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
